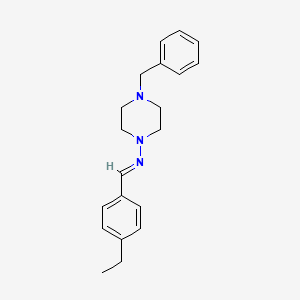
(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine is an organic compound with the molecular formula C20H25N3 It is characterized by the presence of a piperazine ring substituted with a benzyl group and an ethyl-benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine typically involves the reaction of 4-benzylpiperazine with 4-ethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or benzylidene derivatives.
Scientific Research Applications
(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or inhibition of enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Benzyl-piperazin-1-YL)-pyridin-4-ylmethylene-amine: Similar structure but with a pyridine ring instead of an ethyl-benzylidene group.
Cetylpyridinium chloride: Structurally similar in terms of the piperazine ring but with different substituents.
Domiphen bromide: Another compound with a piperazine ring and different substituents.
Uniqueness
(4-Benzyl-piperazin-1-YL)-(4-ethyl-benzylidene)-amine is unique due to its specific combination of a benzyl group and an ethyl-benzylidene group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H25N3 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(4-ethylphenyl)methanimine |
InChI |
InChI=1S/C20H25N3/c1-2-18-8-10-19(11-9-18)16-21-23-14-12-22(13-15-23)17-20-6-4-3-5-7-20/h3-11,16H,2,12-15,17H2,1H3/b21-16+ |
InChI Key |
DOWZIOLVPXYXPC-LTGZKZEYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















